molecular formula C12H8ClFN2O4S B2628193 4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide CAS No. 1095374-68-7

4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide

Cat. No. B2628193
M. Wt: 330.71
InChI Key: QDDROLBKWORAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .

Scientific Research Applications

Synthesis and Chemical Applications

Sulfonamides, including derivatives similar to 4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide, have been extensively explored for their chemical synthesis applications. These compounds are integral in the development of novel synthesis pathways for biologically and industrially relevant molecules. A practical example is the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals. This synthesis involves cross-coupling reactions where sulfonamide derivatives could potentially serve as precursors or intermediates due to their reactive functional groups (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Degradation and Remediation

Sulfonamides, owing to their widespread use, often find their way into the environment, where they pose challenges due to their persistence and potential ecological impacts. Research into the microbial degradation of polyfluoroalkyl chemicals, a group to which sulfonamides can be related, highlights the environmental fate of these compounds. Studies focus on understanding how these substances degrade in natural settings, potentially leading to the development of bioremediation strategies that could mitigate their impact on ecosystems (Liu & Avendaño, 2013).

Antimicrobial Resistance and Environmental Impact

The persistence of sulfonamides in the environment also contributes to the development of antimicrobial resistance, a growing concern in both human and veterinary medicine. Studies review the mechanisms by which sulfonamides, including compounds like 4-chloro-N-(4-fluorophenyl)-3-nitrobenzene-1-sulfonamide, contribute to this issue. They explore the pathways through which these drugs exert selective pressure on microbial communities, leading to resistant strains. Such research is critical for developing strategies to combat resistance and protect public health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical Methods for Sulfonamides

Advancements in analytical techniques have enabled the detection and quantification of sulfonamides in various matrices, from pharmaceutical formulations to environmental samples. These methods are essential for monitoring the presence and concentration of sulfonamides, ensuring compliance with regulatory standards, and assessing their impact on health and the environment. Techniques such as capillary electrophoresis have been employed for the analysis of sulfonamides, showcasing the importance of analytical chemistry in managing and understanding the implications of these compounds (Hoff & Kist, 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on how to handle and store the compound safely .

properties

IUPAC Name

4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O4S/c13-11-6-5-10(7-12(11)16(17)18)21(19,20)15-9-3-1-8(14)2-4-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDROLBKWORAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-fluorophenyl)-3-nitrobenzenesulfonamide

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